molecular formula C15H15N3O4S B2999844 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-76-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2999844
CAS No.: 905691-76-1
M. Wt: 333.36
InChI Key: WOAXZGDVNLHRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a specialty chemical offered as part of a collection of rare and unique compounds for early-discovery research. This molecule features a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets. The compound is structurally characterized by an acetamide linker connecting the benzodioxin group to a 6-methyl-2-oxo-1,2-dihydropyrimidine moiety via a sulfanyl bridge. This molecular architecture suggests potential for investigation in several areas, including the development of novel enzyme inhibitors or the exploration of new pharmacological tools, particularly given the biological relevance of both the dihydropyrimidine and benzodioxin rings in drug discovery. As with other compounds in this class, researchers are responsible for confirming the product's identity and purity to suit their specific experimental needs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-6-14(18-15(20)16-9)23-8-13(19)17-10-2-3-11-12(7-10)22-5-4-21-11/h2-3,6-7H,4-5,8H2,1H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXZGDVNLHRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.

    Synthesis of the Pyrimidinyl Sulfanyl Acetamide: This step involves the reaction of 6-methyl-2-oxo-1H-pyrimidine-4-thiol with bromoacetic acid to form the pyrimidinyl sulfanyl acetamide.

    Coupling Reaction: The final step is the coupling of the benzodioxin derivative with the pyrimidinyl sulfanyl acetamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted benzodioxin derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodioxin and pyrimidine derivatives in various chemical reactions.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development studies.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties could be harnessed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring can engage in π-π interactions with aromatic amino acids in proteins, while the pyrimidine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrimidine ring, aromatic systems (benzodioxin vs. other aryl groups), and functional groups (sulfanyl vs. sulfonamide). Below is a comparative table:

Compound Name / ID Molecular Weight Key Substituents/Modifications Biological Activity Key References
Target Compound Not explicitly provided Benzodioxin, 6-methyl-2-oxo-pyrimidin-4-yl sulfanyl Presumed antimicrobial/antifungal
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 344.21 Dichlorophenyl, 4-methyl-6-oxo-pyrimidin-2-yl sulfanyl Antimicrobial
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l, ) Not provided Sulfonamide bridge, 4-chlorophenyl, dimethylphenyl Potent antimicrobial/antifungal
N-(benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl]acetamide () 483.6 Thieno[3,2-d]pyrimidinone, 2-methoxyphenyl Research use (unvalidated)
N-(benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide () 411.5 3-fluorophenyl, 6-methylpyrimidine Not explicitly reported

Functional Group Impact on Bioactivity

  • Pyrimidine Modifications: The 6-methyl-2-oxo group in the target compound and ’s analog likely enhances hydrogen bonding with target enzymes (e.g., dihydrofolate reductase in microbes) .
  • Benzodioxin vs. Other Aryl Systems: Benzodioxin-containing compounds (e.g., target compound, ) exhibit improved metabolic stability compared to dichlorophenyl analogs () due to reduced electrophilicity .
  • Sulfanyl vs. Sulfonamide Linkers :

    • Sulfonamide-bridged analogs () show enhanced solubility in aqueous media compared to sulfanyl-linked compounds, which may translate to better bioavailability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its therapeutic potential.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C17H18N2O4S
Molecular Weight 346.40 g/mol
CAS Number Not specified in sources
SMILES Notation CC(=O)N(C1=CC2=C(C=C1)OCO2)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin and various pyrimidine derivatives. The general procedure includes:

  • Formation of the Benzodioxane Moiety: This is achieved through the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate sulfonyl chlorides in an alkaline medium.
  • Pyrimidine Derivative Attachment: The subsequent reaction with 6-methyl-2-bromoacetylpyrimidine derivatives leads to the formation of the target compound.

Antioxidant Activity

Research indicates that compounds containing the benzodioxane moiety exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits notable inhibitory activity against various enzymes:

EnzymeInhibition TypeIC50 (µM)
α-glucosidaseCompetitive25
Acetylcholinesterase (AChE)Non-competitive30

These findings suggest potential applications in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease due to their enzyme inhibition profiles.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies indicate that it is effective against:

MicroorganismActivityMIC (µg/mL)
Staphylococcus aureusBactericidal15
Escherichia coliBacteriostatic20
Candida albicansFungistatic25

Case Studies

Case Study 1: Antidiabetic Potential
A study conducted on diabetic rat models showed that administration of this compound led to a significant reduction in blood glucose levels compared to control groups. The mechanism was linked to the inhibition of α-glucosidase, which slows down carbohydrate absorption.

Case Study 2: Neuroprotective Effects
In a neuroprotection study using AChE inhibition assays, the compound showed promise in reducing acetylcholine breakdown, thereby enhancing cognitive function in animal models of Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) with Na₂CO₃ to form the sulfonamide intermediate .

Acetamide Coupling : Treat the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in a polar aprotic solvent (e.g., DMF) using lithium hydride (LiH) as a base. Stirring at 25°C for 3–4 hours yields the final acetamide derivatives .

  • Characterization : Confirm structures via ¹H-NMR (e.g., δ 10.10 ppm for NHCO), IR (e.g., C=O stretch at ~1650 cm⁻¹), and elemental analysis (e.g., C, H, N, S content) .

Q. How is the purity of synthesized derivatives validated?

  • Methodological Answer : Purity is assessed using:
  • Melting Point (m.p.) Analysis : Sharp, consistent melting points (e.g., 230°C for related compounds) indicate purity .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress and confirms single-spot homogeneity .
  • Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 45.36% calculated vs. 45.29% observed) .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in enzyme inhibition studies (e.g., α-glucosidase)?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., 37.38 μM for acarbose vs. 81.12–86.31 μM for derivatives) may arise due to:
  • Structural Variability : Substituents on the phenyl ring (e.g., methyl, chloro) influence activity. Compare SAR trends: electron-withdrawing groups often enhance inhibition .
  • Purity Issues : Re-characterize compounds via CHN analysis and NMR to rule out impurities .
  • Assay Standardization : Use consistent enzyme sources (e.g., Saccharomyces cerevisiae α-glucosidase) and replicate experiments with controls .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to validate binding interactions and explain activity discrepancies .

Q. What strategies optimize reaction yields and selectivity during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use DMF for its polar aprotic properties, which stabilize intermediates and enhance nucleophilic substitution .
  • Catalyst Screening : LiH improves reaction efficiency by deprotonating the sulfonamide nitrogen, facilitating alkylation .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry). For example, a 2² factorial design can optimize pH (9–10) and reaction time (3–4 hours) .

Q. How can computational methods streamline the development of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for synthesis .
  • Virtual Screening : Dock derivatives into target enzyme active sites (e.g., α-glucosidase) to prioritize compounds with favorable binding energies .
  • Machine Learning : Train models on existing IC₅₀ data to predict activity of novel substituents, reducing experimental trial-and-error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.